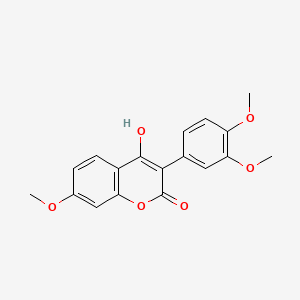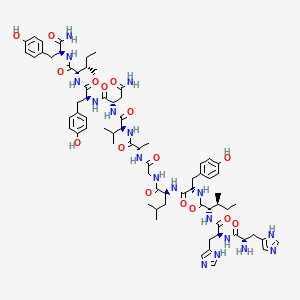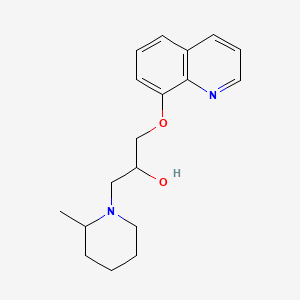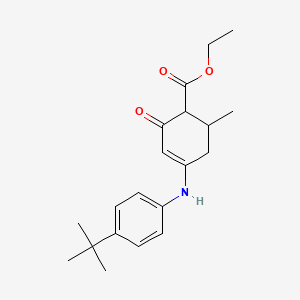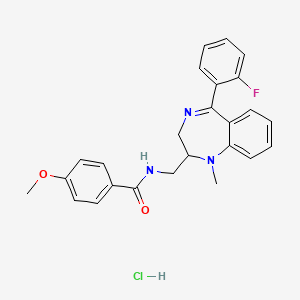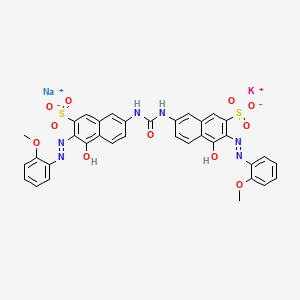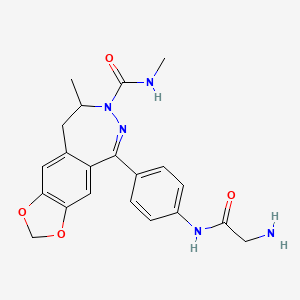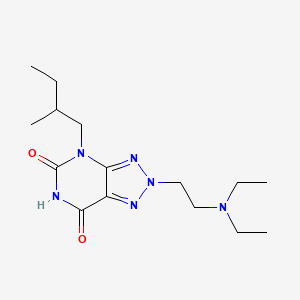
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-(2-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-(2-methylbutyl)- is a complex organic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-(2-methylbutyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and triazole precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the diethylaminoethyl and methylbutyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylaminoethyl group.
Reduction: Reduction reactions could be used to modify the triazolopyrimidine core or the side chains.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,2,3-Triazolo(4,5-d)pyrimidine derivatives: Other compounds in this class with different substituents.
Pyrimidine analogs: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-(2-methylbutyl)- lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
117740-64-4 |
|---|---|
Molekularformel |
C15H26N6O2 |
Molekulargewicht |
322.41 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethyl]-4-(2-methylbutyl)triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C15H26N6O2/c1-5-11(4)10-20-13-12(14(22)16-15(20)23)17-21(18-13)9-8-19(6-2)7-3/h11H,5-10H2,1-4H3,(H,16,22,23) |
InChI-Schlüssel |
FXVRNMBCZNFKBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN1C2=NN(N=C2C(=O)NC1=O)CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


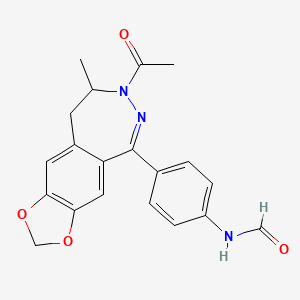

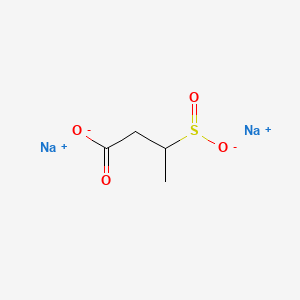
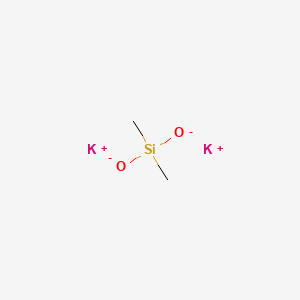
![3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12707163.png)
